2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a chemical compound with the molecular formula CHNO and a CAS number of 76067-81-7. This compound belongs to the class of methacrylate esters, which are characterized by the presence of a methacryloyloxy functional group. It is primarily used in polymer chemistry, particularly in the synthesis of photosensitive polyamic acids and other polymeric materials.
The compound can be sourced from various chemical suppliers, including CymitQuimica and ChemScene, which provide it for laboratory use. It is classified as an organic compound, specifically an ester derived from methacrylic acid and 3,5-diaminobenzoic acid. The structural features of this compound include both amine and ester functional groups, which contribute to its reactivity and applications in polymer synthesis .
The synthesis of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate typically involves the reaction between methacrylic acid derivatives and 3,5-diaminobenzoic acid. A common method is the esterification reaction, where methacryloyloxy groups are introduced to the amino groups of the diamine under acidic or basic conditions.
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
The mechanism by which 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate acts in polymer systems involves:
This process allows for the formation of cross-linked structures that are essential in applications such as coatings and adhesives .
Relevant data includes melting point ranges and specific reactivity profiles that are important for practical applications .
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is primarily used in:
The versatility of this compound makes it valuable in advanced materials science applications where tailored properties are required .
The synthesis of 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7) relies on sequential esterification reactions to functionalize the aromatic precursor. The core approach involves two critical steps: First, 3,5-diaminobenzoic acid undergoes esterification with ethylene glycol to form 2-hydroxyethyl 3,5-diaminobenzoate. This intermediate is subsequently methacrylated at the hydroxyl terminus using methacrylic acid derivatives [4]. The methacrylation step demands precise stoichiometric control to prevent Michael addition side reactions involving the electron-rich aromatic amine groups. Protecting group strategies—such as temporary acetylation of the diamino functionality—are often employed to suppress undesired nucleophilic attacks, achieving >95% regioselectivity for the aliphatic hydroxyl group [5].
Table 1: Key Intermediates in Synthesis
Compound | CAS Number | Role |
---|---|---|
3,5-Diaminobenzoic acid | Not Provided | Aromatic precursor |
Ethyl 3,5-diaminobenzoate | 1949-51-5 | Alternative ester intermediate [7] |
2-Hydroxyethyl 3,5-diaminobenzoate | Not Available | Direct precursor to target molecule |
Reaction parameters significantly impact the yield and purity of the final product. Temperature control during methacrylation is critical, with optimal performance observed at 0–5°C in anhydrous tetrahydrofuran (THF) or dimethylacetamide (DMAc). Under these conditions, polymerization of the methacryloyl group is minimized, preserving monomer functionality [4]. Solvent purity directly influences reaction kinetics: traces of water reduce yields by >20% through hydrolysis of acylating agents. Catalyst selection further enhances efficiency; triethylamine (TEA) at 1.5–2.0 equivalents relative to the hydroxyethyl intermediate achieves 85–92% conversion within 2–3 hours [3] [9]. Post-reaction purification via recrystallization from ethanol/water mixtures elevves purity to ≥99%, as confirmed by HPLC analysis in commercial products .
Methacryloyl chloride remains the predominant acylating agent due to its superior electrophilicity, enabling near-quantitative conversions within 1 hour under Schotten-Baumann conditions. However, this reagent necessitates stringent moisture-free environments and generates stoichiometric HCl, requiring robust acid scavenging [4]. Alternative agents like methacrylic anhydride offer milder handling but exhibit slower reaction kinetics (6–8 hours for 80% completion) and necessitate imidazole or 4-dimethylaminopyridine (DMAP) catalysis [5].
Table 2: Precursor Performance Comparison
Acylating Agent | Reaction Time | Yield Range | Key Challenges |
---|---|---|---|
Methacryloyl chloride | 1–2 hours | 88–92% | HCl generation, moisture sensitivity |
Methacrylic anhydride | 6–8 hours | 75–80% | Requires catalysts (DMAP), higher cost |
Methacrylic acid + DCC | 12+ hours | 60–70% | Byproduct (DCU) removal difficulties |
Polar aprotic solvents are essential for solubilizing ionic intermediates and facilitating nucleophilic displacement. DMAc and N-methyl-2-pyrrolidone (NMP) demonstrate optimal performance for the initial esterification of 3,5-diaminobenzoic acid due to their high boiling points (166°C and 202°C, respectively) and ability to stabilize transition states [6]. For methacrylation, lower-polarity solvents like THF or dichloromethane (DCM) are preferred to minimize diamine group participation. Catalytic systems vary by step:
Table 3: Solvent Performance in Synthesis
Solvent | Dielectric Constant | Boiling Point (°C) | Suitability Stage |
---|---|---|---|
NMP | 32.0 | 202 | Initial esterification |
DMAc | 37.8 | 166 | Initial esterification |
THF | 7.5 | 66 | Methacrylation |
DCM | 8.9 | 40 | Methacrylation (low-temp) |
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